molecular formula C24H22FN3O4 B2945883 3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921569-57-5

3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2945883
CAS No.: 921569-57-5
M. Wt: 435.455
InChI Key: CZPFHFZIHLUBEO-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (hereafter referred to as the target compound) is a pyrido[3,2-d]pyrimidine derivative featuring a bicyclic core with a 3,4-dimethoxyphenethyl group at position 3 and a 4-fluorobenzyl group at position 1. Pyrido-pyrimidine derivatives are widely studied for their biological activities, including herbicidal, enzyme inhibitory, and pharmaceutical properties .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)22-19(4-3-12-26-22)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFHFZIHLUBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Compounds with a similar structure, such as fused pyrimidines, have been reported as kinase inhibitor scaffolds. Kinases play a crucial role in cellular signaling pathways, and their inhibition can affect a variety of cellular processes.

Result of Action

Based on its potential as a kinase inhibitor, it could potentially affect cellular signaling pathways, leading to changes in cell growth, differentiation, and survival.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being studied. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are being investigated. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently under study. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

3-(3,4-Dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H22FN3O4
  • Molecular Weight : 435.455 g/mol
  • CAS Number : 921569-57-5

The compound's structure features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have been documented as effective kinase inhibitors. The pyrido[3,2-d]pyrimidine scaffold is particularly noted for its ability to inhibit specific kinases involved in cancer progression.
  • Cellular Effects : Research indicates that this compound can influence cell function through enzyme inhibition or activation and alterations in gene expression.

Antitumor Activity

Studies have demonstrated that compounds with a similar structure exhibit significant antitumor effects. For instance, in vitro assays have shown that derivatives of pyrido[2,3-d]pyrimidines can effectively inhibit the growth of various cancer cell lines such as NCI-H1975 and A549. The IC50 values for some derivatives were reported as low as 13 nM against EGFR L858R/T790M kinases .

CompoundCell LineIC50 (nM)Selectivity
B1NCI-H197513>76-fold for EGFR WT
A1A549TBDTBD

Antibacterial Activity

Compounds with the pyrido[3,2-d]pyrimidine structure have also been associated with antibacterial properties. The mechanism often involves the disruption of bacterial enzyme functions, leading to cell death.

Study 1: Kinase Inhibition

In a study focusing on the design and synthesis of novel kinase inhibitors, several derivatives of pyrido[2,3-d]pyrimidines were evaluated. The most promising compound (B1) showed potent inhibitory activity against EGFR kinases with a significant selectivity profile. This suggests that modifications to the acrylamide side chain could enhance activity against specific cancer types .

Study 2: Cellular Mechanisms

Another investigation explored the cellular effects of similar compounds on gene expression profiles in cancer cells. The results indicated that these compounds could modulate pathways involved in cell proliferation and apoptosis, supporting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The pyrido[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

  • Thieno[3,2-d]pyrimidine analogs: and describe compounds like 3-(3,4-dimethoxyphenethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which replace the pyridine ring with a thiophene moiety. The sulfur atom in thieno analogs may alter electronic properties and binding affinities compared to nitrogen-rich pyrido systems .
  • Pyrido[2,3-d]pyrimidine derivatives : Compounds such as 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () exhibit a different ring fusion pattern, leading to distinct dihedral angles (e.g., 88.2° between the benzene and pyrido rings) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π–π stacking) .
Table 1: Core Structure Comparison
Compound Name Core Structure Key Structural Feature
Target Compound Pyrido[3,2-d]pyrimidine Nitrogen-rich fused ring
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Sulfur-containing fused ring
Compound 2n () Pyrido[2,3-d]pyrimidine Dihedral angle of 88.2° between rings

Substituent Effects

Substituents critically influence bioactivity and physicochemical properties:

  • 3,4-Dimethoxyphenethyl group: This electron-rich substituent (present in the target compound and ’s thieno analog) may enhance hydrophobic interactions and π–π stacking with aromatic residues in enzyme active sites. Methoxy groups also improve solubility compared to halogens .
  • 4-Fluorobenzyl group : The fluorine atom’s electronegativity can strengthen hydrogen bonding (e.g., with Thr176 in Nicotiana tabacum PPO, as seen in ) and modulate metabolic stability .
  • Comparison with halogenated analogs : highlights 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) , where multiple fluorine atoms increase herbicidal activity via hydrogen bonding with Agr98 and Thr176 . In contrast, the target compound’s dimethoxy groups may favor interactions with polar residues.
Table 2: Substituent Impact on Activity
Compound Name Substituents Biological Activity Key Interactions
Target Compound 3,4-Dimethoxyphenethyl, 4-fluorobenzyl Undocumented Potential H-bonding, π–π
Compound 2o () 3-Methyl, 2,3,4-trifluorophenyl Herbicidal (IC50: 0.8 μM) H-bonds with Agr98, Thr176
3-(4-Fluorobenzyl)thieno... 4-Fluorobenzyl Undocumented N/A

Molecular Interactions and Binding Modes

  • Hydrogen bonding : Fluorine and oxygen atoms in substituents (e.g., methoxy, fluoro) participate in hydrogen bonds. For example, compound 2o forms three H-bonds with Agr98 (2.3–4.3 Å) and one with Thr176 (2.3 Å) in NtPPO .
  • π–π stacking : Pyrido-pyrimidine cores engage in π–π interactions with flavin adenine dinucleotide (FAD) in PPO inhibitors, as seen in (distances: 5.9–6.0 Å) . The target compound’s dimethoxyphenethyl group may enhance such interactions due to its planar aromatic system.
  • Crystal packing : demonstrates that edge-to-face π–π stacking (centroid distances: 3.065–3.102 Å) and hydrogen bonds stabilize the 3D structure of pyrido[2,3-d]pyrimidines, suggesting similar behavior in the target compound .

Physicochemical Properties

  • Molecular weight: The target compound’s molecular weight is estimated at ~450–470 g/mol, comparable to analogs like 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (276.29 g/mol, ) .
  • Solubility : Methoxy groups may improve aqueous solubility relative to halogenated analogs, which are more lipophilic.

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